molecular formula C20H21F3N2O4 B2639918 N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 324009-19-0

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2639918
CAS No.: 324009-19-0
M. Wt: 410.393
InChI Key: VTQGPTAAXDYXOT-SJKOYZFVSA-N
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Description

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chromenyl group, a trifluoromethylphenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The initial step involves the synthesis of the chromenyl intermediate. This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Urea Formation: The final step involves the reaction of the chromenyl intermediate with N-methyl-N’-[3-(trifluoromethyl)phenyl]urea under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions, particularly at the chromenyl ring.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves interaction with molecular targets such as enzymes and receptors. The chromenyl group may interact with specific binding sites, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. The urea linkage plays a crucial role in the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-phenylurea
  • N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[4-(trifluoromethyl)phenyl]urea

Uniqueness

N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-25(19(27)24-14-6-3-5-13(9-14)20(21,22)23)17-12(10-26)11-29-18-15(17)7-4-8-16(18)28-2/h3-9,12,17,26H,10-11H2,1-2H3,(H,24,27)/t12-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQGPTAAXDYXOT-SJKOYZFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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